4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylsulfamoyl and benzamide groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide include other benzothiazole derivatives such as:
- 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Dimethylsulfamoyl group : This moiety is known for enhancing solubility and bioavailability.
- Naphtho-thiazole framework : This structure is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives. For instance, a related study demonstrated that compounds with similar thiazole structures exhibited significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for one of the derivatives was reported as 1.23 μg/mL, comparable to the standard antifungal drug ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
2d | C. albicans | 2.5 |
2e | C. parapsilosis | 1.23 |
Ketoconazole | C. albicans | ~1.0 |
Cytotoxicity
In vitro cytotoxicity studies against NIH/3T3 cell lines showed that the compound exhibits selective toxicity. The IC50 values for related thiazole derivatives ranged from 148.26 μM to 187.66 μM, indicating a favorable therapeutic index when compared to standard chemotherapeutic agents .
Table 2: Cytotoxicity of Thiazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
2d | NIH/3T3 | 148.26 |
2e | NIH/3T3 | 187.66 |
Doxorubicin | NIH/3T3 | >1000 |
The proposed mechanism of action for compounds like 4-(dimethylsulfamoyl)-N-[(2E)-3-ethyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves the inhibition of key enzymes involved in fungal ergosterol biosynthesis, particularly CYP51 (14α-demethylase). This inhibition leads to impaired cell membrane integrity in fungi, resulting in cell death .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is significantly influenced by their structural characteristics. The presence of electronegative substituents (like fluorine or chlorine) at specific positions on the aromatic rings has been shown to enhance antifungal activity by increasing lipophilicity and improving interaction with target enzymes .
Case Studies
Several case studies have been documented regarding the efficacy of thiazole-based compounds:
- Study on Antifungal Efficacy : A series of thiazole derivatives were synthesized and tested for antifungal activity against C. albicans. Results indicated that modifications at the para position on the phenyl ring significantly impacted biological activity.
- Cytotoxicity Assessment : Compounds were evaluated for cytotoxic effects on normal cell lines (e.g., NIH/3T3). The findings suggested that while exhibiting antifungal properties, these compounds also maintained a low cytotoxic profile against normal cells.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-4-25-19-14-11-15-7-5-6-8-18(15)20(19)29-22(25)23-21(26)16-9-12-17(13-10-16)30(27,28)24(2)3/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYXLKUUSSTWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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